
2-Pyridinecarbothioamid, 5-Chlor-
Übersicht
Beschreibung
5-Chloropyridine-2-carbothioamide is a chemical compound with the molecular formula C6H5ClN2S. It is a derivative of pyridine, where a chlorine atom is substituted at the fifth position and a carbothioamide group is attached to the second position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
5-Chloropyridine-2-carbothioamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
Target of Action
The primary targets of 2-Pyridinecarbothioamide, 5-chloro- are histone proteins . These proteins play a crucial role in the structural organization of chromatin in eukaryotic cells. They are involved in gene regulation and DNA repair, making them a significant target for anticancer agents .
Mode of Action
2-Pyridinecarbothioamide, 5-chloro- interacts with its targets by forming adducts at histidine side chains located on the nucleosome surface and the inner cleft of the nucleosome . This interaction occurs in the midst of an extensive histone-histone interface, suggesting interference with chromatin activity as a possible mode of action . Additionally, ligand-based S → O exchange allows for a potential dual-mode of action by targeting DNA .
Biochemical Pathways
The compound affects the biochemical pathways related to chromatin activity and DNA interaction . By binding to histone proteins, it may alter the structure of chromatin, thereby affecting gene expression and DNA repair mechanisms. This can lead to cell cycle arrest and apoptosis, which are key mechanisms in the action of anticancer drugs .
Pharmacokinetics
The compound is part of a new family of potential metallodrugs that feature exceptional stability in hydrochloric acid (60 mm), characterized by complete suppression of hydrolysis and low reactivity towards biological nucleophiles . This suggests that the compound may have good oral bioavailability.
Result of Action
The result of the action of 2-Pyridinecarbothioamide, 5-chloro- is the inhibition of cell proliferation, particularly in colon carcinoma and non-small lung cancer cell lines with intrinsic chemoresistances . The most lipophilic and smallest congeners are the most effective with IC50 values in the low micromolar range .
Action Environment
The action of 2-Pyridinecarbothioamide, 5-chloro- is influenced by the environment in which it is administered. Its exceptional stability in hydrochloric acid suggests that it may be suitable for oral administration . Furthermore, its ability to form transient thioketone-bridged dimers in aqueous solution upon hydrolysis is believed to minimize deactivation by biological nucleophiles . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH and the presence of nucleophiles in the biological environment.
Biochemische Analyse
Biochemical Properties
2-Pyridinecarbothioamide, 5-chloro- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interaction with metal ions, forming complexes that can influence enzymatic activities. The nature of these interactions often involves coordination bonds between the nitrogen and sulfur atoms of 2-Pyridinecarbothioamide, 5-chloro- and the metal ions .
Cellular Effects
2-Pyridinecarbothioamide, 5-chloro- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Pyridinecarbothioamide, 5-chloro- can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can affect the metabolic flux by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 2-Pyridinecarbothioamide, 5-chloro- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activities. Furthermore, 2-Pyridinecarbothioamide, 5-chloro- can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyridinecarbothioamide, 5-chloro- can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Pyridinecarbothioamide, 5-chloro- remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways.
Dosage Effects in Animal Models
The effects of 2-Pyridinecarbothioamide, 5-chloro- vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer or anti-inflammatory activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
2-Pyridinecarbothioamide, 5-chloro- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound can also affect the levels of metabolites in specific pathways, influencing overall metabolic flux.
Transport and Distribution
The transport and distribution of 2-Pyridinecarbothioamide, 5-chloro- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, 2-Pyridinecarbothioamide, 5-chloro- can be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys .
Subcellular Localization
The subcellular localization of 2-Pyridinecarbothioamide, 5-chloro- is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . The localization of 2-Pyridinecarbothioamide, 5-chloro- can also affect its interactions with other biomolecules and its overall efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Chloropyridine-2-carbothioamide can be synthesized through various synthetic routes. One common method involves the condensation reaction of 5-chloropyridine-2-carboxylic acid with thioamide under specific reaction conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbothioamide group .
Industrial Production Methods
In industrial settings, the production of 5-chloropyridine-2-carbothioamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloropyridine-2-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The carbothioamide group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Condensation Reactions: Schiff bases and other condensation products.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine with a chlorine atom at the second position.
3-Chloropyridine: A derivative with a chlorine atom at the third position.
4-Chloropyridine: A derivative with a chlorine atom at the fourth position.
Uniqueness
5-Chloropyridine-2-carbothioamide is unique due to the presence of both a chlorine atom and a carbothioamide group on the pyridine ring. This dual functionality imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Eigenschaften
IUPAC Name |
5-chloropyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXQEGCLAGPNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499796-72-4 | |
| Record name | 5-chloropyridine-2-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


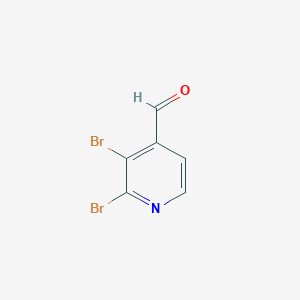

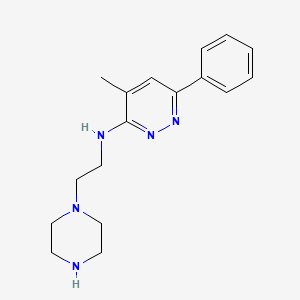
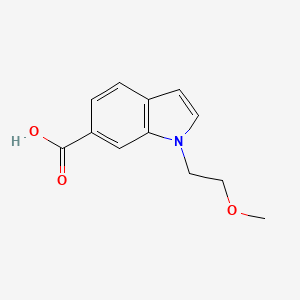
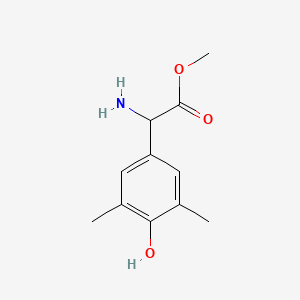
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1427245.png)
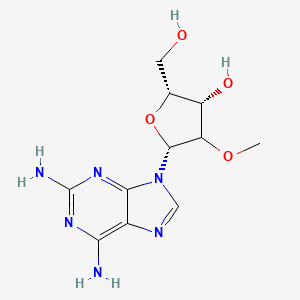


![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)

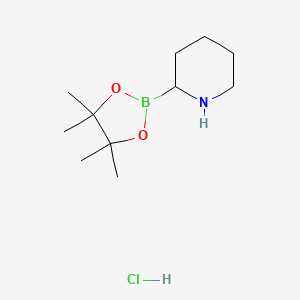

![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)
